methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate
Description
Methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a synthetic organic compound characterized by a thiophene-2-carboxylate core substituted with a complex acetamido-thiadiazinan moiety. The structure features a 1,1-dioxo-1λ⁶,2,6-thiadiazinan ring linked to a 3-methylbenzyl group, conferring unique steric and electronic properties. This compound is hypothesized to exhibit biological activity due to its structural resemblance to pharmacologically active thiophene derivatives, such as kinase inhibitors or anti-inflammatory agents, though specific applications remain under investigation. Its synthesis likely follows multi-step protocols involving nucleophilic substitution and amide coupling, as inferred from analogous thiophene carboxylate syntheses .
Properties
IUPAC Name |
methyl 3-[[2-[6-[(3-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-5-3-6-15(11-14)12-21-8-4-9-22(29(21,25)26)13-17(23)20-16-7-10-28-18(16)19(24)27-2/h3,5-7,10-11H,4,8-9,12-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJYISSHKXHNSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the thiadiazinan ring. One common method involves the condensation of a thiophene derivative with a thiadiazinan derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives .
Scientific Research Applications
methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 3-(2-{6-[(3-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons with analogous compounds highlight critical distinctions in substituent effects, biological activity, and synthetic pathways. Below is a detailed analysis supported by empirical and computational data.
Structural Features and Substituent Effects
The compound’s thiadiazinan ring and 3-methylbenzyl group distinguish it from simpler thiophene carboxylates. Key comparisons include:
- Thiadiazinan vs.
- 3-Methylbenzyl vs. Cyanoacrylamido Substituents: The hydrophobic 3-methylbenzyl group may enhance membrane permeability relative to polar cyanoacrylamido groups, as observed in QSAR studies of thiophene-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
